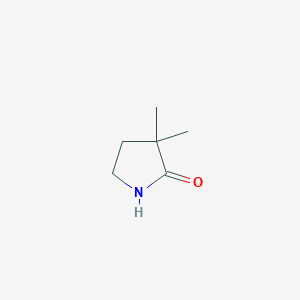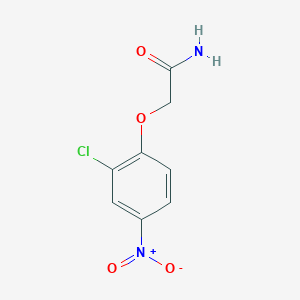
2-Chloro-5-iodopyridine
Overview
Description
2-Chloro-5-iodopyridine is a halo-substituted pyridine . It is used in biology applications as a synthesis intermediate in multi-step synthesis .
Synthesis Analysis
2-Chloro-5-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-iodopyridine is C5H3ClIN . The SMILES string representation is Clc1ccc(I)cn1 .Chemical Reactions Analysis
2-Chloro-5-iodopyridine may be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester . It may also be used in the synthesis of exo-5- and exo-6- (6′-chloro-3′-pyridyl)-2-azabicyclo [2.2.1]heptanes via Heck coupling reaction with N-protected 2-azabicyclo [2.2.1]hept-5-enes .Physical And Chemical Properties Analysis
The melting point of 2-Chloro-5-iodopyridine is 95-98 °C (lit.) . The refractive index n20/D is 1.6320 (lit.) . The density is 1.928 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Complex Pyridines
Regioselective palladium-catalyzed aminations with anilines on 2-chloro-5-iodopyridine have been demonstrated to yield excellent outcomes, showcasing its utility in constructing complex pyridine derivatives. This method leverages the unique reactivity of 2-chloro-5-iodopyridine under mild conditions to introduce base-sensitive functional groups, illustrating its value in synthesizing compounds with potential pharmaceutical applications (Maes et al., 2002).
Halogen Dance Reactions
The versatility of halopyridines, including 2-chloro-5-iodopyridine, is further emphasized in halogen dance reactions. These reactions enable the synthesis of pentasubstituted pyridines, offering a path to diverse functionalities important for chemical manipulations and subsequent pharmaceutical research (Wu et al., 2022).
Building Blocks for Medicinal Chemistry
The compound has been utilized as a key intermediate in the synthesis of complex molecules. For instance, it serves as a starting point for the synthesis of flazasulfuron, a significant compound in the development of agrochemicals, highlighting its importance beyond pharmaceuticals into areas like agricultural chemistry (Du Yi-hui, 2009).
Advanced Functional Materials
On a broader scale, studies involving halopyridines reveal their potential in creating materials with novel properties. For example, halogen bonding-assisted crystal packing studies demonstrate the structural significance of such compounds in designing new materials with potential applications in electronics and photonics (Gorokh et al., 2019).
Analytical and Spectroscopic Studies
The detailed vibrational spectra analysis of similar compounds, like 2-amino-5-iodopyridine, provides insights into the structural characterization and potential energy distributions within molecules. Such studies are critical for understanding the fundamental properties of halogenated pyridines and their interactions in complex systems (Sundaraganesan et al., 2007).
Safety and Hazards
2-Chloro-5-iodopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Chloro-5-iodopyridine is a halo-substituted pyridine . It is primarily used as a reagent in the synthesis of various compounds . The specific targets of 2-Chloro-5-iodopyridine can vary depending on the context of its use in chemical reactions.
Mode of Action
The mode of action of 2-Chloro-5-iodopyridine is largely dependent on the specific chemical reaction it is involved in. For instance, it can be used in the Suzuki coupling reaction with phenylboronic acid dimethyl ester to synthesize 2-Chloro-5-phenylpyridine . In this reaction, the iodine atom in 2-Chloro-5-iodopyridine is replaced by a phenyl group, resulting in the formation of the new compound.
Biochemical Pathways
As a chemical reagent, 2-Chloro-5-iodopyridine is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the Suzuki coupling reaction, it participates in the palladium-catalyzed cross-coupling reaction, which is a key pathway in organic synthesis .
Result of Action
The molecular and cellular effects of 2-Chloro-5-iodopyridine’s action are determined by the specific chemical reactions it is used in. For instance, in the synthesis of 2-Chloro-5-phenylpyridine, it contributes to the formation of a new carbon-carbon bond, leading to the creation of a new compound .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-iodopyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its reactivity in chemical reactions can be affected by the presence of catalysts, the concentration of reactants, and the reaction conditions .
properties
IUPAC Name |
2-chloro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGCWXSNYKKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402837 | |
| Record name | 2-Chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodopyridine | |
CAS RN |
69045-79-0 | |
| Record name | 2-Chloro-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-chloro-5-iodopyridine a useful building block in organic synthesis?
A: 2-Chloro-5-iodopyridine is a versatile reagent due to the differing reactivity of the chlorine and iodine substituents. [, , ] This allows for regioselective reactions, meaning chemists can choose which substituent to target for a specific transformation. This is particularly useful in building more complex molecules in a controlled manner, as demonstrated in the synthesis of pyridin-3-yl C-nucleosides. []
Q2: What type of reactions have been explored with 2-chloro-5-iodopyridine using palladium catalysis?
A: Research has shown that 2-chloro-5-iodopyridine readily undergoes palladium-catalyzed cross-coupling reactions. [, ] Specifically, it participates in aminations, where the iodine atom is selectively replaced with an amine group, while the chlorine atom remains intact. [, ] This selectivity is key for further modifications and elaborations of the molecule. Additionally, it has been employed in Heck reactions, showcasing its versatility in constructing diverse chemical structures. []
Q3: What challenges are associated with palladium-catalyzed aminations of 2-chloro-5-iodopyridine and how are they addressed?
A: Achieving efficient palladium-catalyzed aminations on 2-chloro-5-iodopyridine requires careful consideration of reaction conditions. [, ] One challenge is the potential for competing reactions or slow reaction rates. Studies have found that using a large excess of cesium carbonate (Cs2CO3) in combination with a suitable palladium catalyst, such as Pd-BINAP, is crucial for accelerating the desired amination and achieving good selectivity. [, ]
Q4: Beyond C-nucleosides, what other applications might stem from the use of 2-chloro-5-iodopyridine in synthesis?
A: The regioselective functionalization of 2-chloro-5-iodopyridine opens doors to various applications. [, , ] For instance, it has been utilized in the synthesis of a tetracyclic oxanorbornane scaffold. [] This scaffold holds potential in medicinal chemistry due to its rigidity and high oxygen content, which could be beneficial for drug design and development. Further exploration of 2-chloro-5-iodopyridine's reactivity could lead to the development of new materials, catalysts, or biologically active compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B1352166.png)




![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)





![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)
